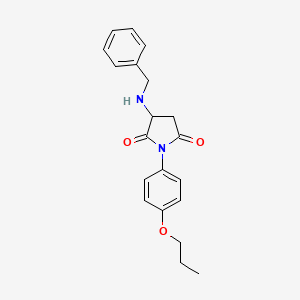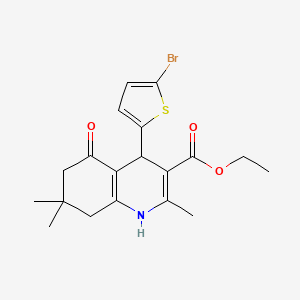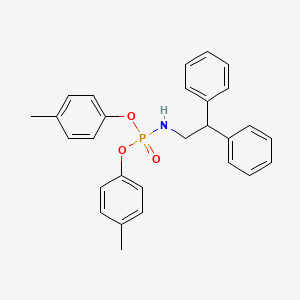
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as BPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPO is a pyrrolidine derivative that possesses a unique chemical structure, which makes it an ideal candidate for research purposes.
作用機序
The mechanism of action of 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is responsible for regulating neurotransmission in the brain. This compound has been found to increase the release of GABA, an inhibitory neurotransmitter, which results in the suppression of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the brain from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its unique chemical structure, which makes it an ideal candidate for research purposes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One of the most promising directions is the development of new drugs based on the chemical structure of this compound. This compound has also shown potential as a treatment for various inflammatory diseases, and further research is needed to explore its full therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
The synthesis of 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a complex process that requires a series of reactions. The first step involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-propoxychalcone. The second step involves the reaction of 4-propoxychalcone with benzylamine in the presence of potassium carbonate to form this compound. The yield of this compound obtained through this method is around 70%.
科学的研究の応用
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess significant anticonvulsant and analgesic properties, making it an ideal candidate for the development of new drugs. This compound has also been found to possess anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
3-(benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-12-25-17-10-8-16(9-11-17)22-19(23)13-18(20(22)24)21-14-15-6-4-3-5-7-15/h3-11,18,21H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINSIWOUKQTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)

![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)

![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)
![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)

![3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone](/img/structure/B4993345.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B4993347.png)